2-(3-Oxetan-3-yl-phenyl)-ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[3-(oxetan-3-yl)phenyl]ethanol |
InChI |
InChI=1S/C11H14O2/c12-5-4-9-2-1-3-10(6-9)11-7-13-8-11/h1-3,6,11-12H,4-5,7-8H2 |
InChI Key |
QGGOFLISMFDJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=CC(=C2)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Oxetan 3 Yl Phenyl Ethanol and Analogues
Strategies for Oxetane (B1205548) Ring Construction
The construction of the oxetane ring is a pivotal step in the synthesis of 2-(3-Oxetan-3-yl-phenyl)-ethanol and its analogues. The inherent strain in the four-membered ring makes its formation kinetically less favorable compared to three, five, or six-membered rings. acs.org Consequently, synthetic methods often require the use of reactive intermediates and carefully chosen reaction conditions to achieve acceptable yields. acs.org The primary strategies for constructing the oxetane ring can be broadly categorized into cyclization approaches, which involve the formation of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond to close the ring. beilstein-journals.org
Cyclization reactions are the most common methods for synthesizing the oxetane core. These can be further divided into intramolecular Williamson etherifications (C-O bond formation) and intramolecular C-C bond-forming cyclizations. acs.orgnih.gov The choice of strategy often depends on the substitution pattern of the target oxetane and the availability of starting materials.
While less common than C-O bond formation, intramolecular carbon-carbon bond-forming cyclizations offer a viable route to oxetanes. nih.gov This strategy typically involves the deprotonation of an ether at the α-carbon, followed by an intramolecular SN2 substitution. nih.gov This approach has been utilized for the synthesis of 2-sulfinyl oxetanes, which are valuable intermediates in medicinal chemistry. researchgate.net These sulfinyl oxetanes can be readily oxidized to the corresponding sulfonyl oxetanes. researchgate.net
Another example of a C-C bond-forming cyclization is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide to prepare oxetanes with all-carbon quaternary stereocenters. nih.gov This method demonstrates the potential of transition metal catalysis in the construction of complex oxetane structures. nih.gov
A tandem one-pot reaction that combines a cross-coupling reaction with an intramolecular oxetane ring opening has also been reported, showcasing a convergent approach to diverse polycyclic systems containing an oxetane moiety. nih.govacs.org
| Reaction Type | Key Features | Example Application |
| α-Deprotonation of Ethers | Involves SN2 substitution after deprotonation. | Synthesis of 2-sulfinyl oxetanes. researchgate.net |
| Iridium-Catalyzed Coupling | Forms oxetanes with all-carbon quaternary stereocenters. nih.gov | Preparation of an oxetane-containing analogue of haloperidol. nih.gov |
| Tandem Suzuki Coupling/Ring Opening | Convergent synthesis of polycyclic systems. nih.govacs.org | Rapid access to various molecular scaffolds. nih.govacs.org |
The transformation of epoxides into oxetanes is a thermodynamically favorable process due to the higher ring strain of the three-membered ring compared to the four-membered ring. beilstein-journals.org This strategy often involves the intramolecular opening of an epoxide by a tethered nucleophile. For instance, the treatment of 3,4-epoxy-alcohols with a base in aqueous dimethyl sulfoxide (B87167) can yield the corresponding oxetanes as the major products. rsc.org
Ring expansion of epoxides using sulfur ylides is another effective method for oxetane synthesis. illinois.edu This approach can be used to generate enantioenriched oxetanes from chiral epoxides. illinois.edu The reaction of epoxides with diazomethyl ketones in the presence of a Lewis acid like BF₃·OEt₂ can also lead to the formation of oxetanones. researchgate.net
| Starting Material | Reagent/Condition | Product | Key Feature |
| 3,4-Epoxy-alcohols | Base in aqueous DMSO | Oxetanes | Intramolecular cyclization. rsc.org |
| Epoxides | Sulfur ylides | Enantioenriched oxetanes | Ring expansion. illinois.edu |
| Epoxy diazomethyl ketones | BF₃·OEt₂ | Oxetanones | Selective epoxide ring opening and cyclization. researchgate.net |
Ketenes can be employed in the synthesis of oxetanes through [2+2] cycloaddition reactions. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for forming oxetane rings. illinois.edumagtech.com.cn More recently, visible-light-mediated Paternò-Büchi reactions between simple alkenes and α-ketoesters have been developed. beilstein-journals.org
In some cases, the reaction of ketenes with epoxides in the presence of a catalyst like tetraphenylstibonium (B1235638) iodide can lead to the formation of γ-butyrolactones or ketene (B1206846) acetals, depending on the substituents of the epoxide. researchgate.net The generation of ketene intermediates from α-diazo ketones through a Wolff rearrangement, followed by interaction with a rhodium peroxide species, has also been proposed in certain oxetane-forming reactions. researchgate.net
The development of enantioselective methods for the synthesis of chiral oxetanes is of significant interest, particularly for applications in medicinal chemistry. Chiral oxetanes can serve as building blocks for more complex molecules and can influence the pharmacological properties of a drug candidate.
Oxetan-3-one is a key building block for the synthesis of various substituted oxetanes. acs.orgorganic-chemistry.orgwikipedia.org Its synthesis has been a focus of research, with several methods developed to produce it and its derivatives. A one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported, proceeding through a proposed α-oxo gold carbene intermediate. organic-chemistry.orgscispace.com This method avoids the use of hazardous diazo ketones. organic-chemistry.orgscispace.com
For the asymmetric synthesis of oxetan-3-ones, one approach involves the monotosylation of a suitable diol, followed by deprotonation to induce intramolecular cyclization. acs.org Subsequent acidic cleavage of a ketal protecting group yields the desired oxetan-3-one. acs.org
An important enantioselective synthesis of 2-aryl-substituted oxetanes involves the enantioselective reduction of β-halo ketones using a chiral reducing catalyst, followed by a Williamson ether cyclization. acs.org This method has been shown to produce oxetanes with high enantiomeric excess. acs.org
| Methodology | Starting Material | Key Reagents | Product | Significance |
| Gold-Catalyzed Cyclization | Propargylic alcohols | Gold catalyst | Oxetan-3-ones | One-step, avoids hazardous reagents. organic-chemistry.orgscispace.com |
| Intramolecular Cyclization | Diols | TsCl, NaH | Oxetan-3-one | Multi-step but effective. acs.org |
| Enantioselective Reduction/Cyclization | β-Halo ketones | Chiral reducing catalyst, KOH | Enantioenriched 2-aryl-substituted oxetanes | High enantiomeric excess. acs.org |
Asymmetric Synthesis of Chiral Oxetane Scaffolds
Stereocontrol in Oxetane Ring Functionalization
Achieving stereocontrol in the synthesis of substituted oxetanes is a significant challenge due to the inherent ring strain. Nevertheless, several effective strategies have been developed.
One established method is the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization. For example, 2-aryl-substituted oxetanes have been prepared with high enantiomeric excess (79–89% ee) using a chiral reducing agent derived from lithium borohydride (B1222165), followed by ring closure. acs.org Another powerful technique is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can form oxetanes with up to three new stereogenic centers. The stereochemical outcome of this reaction is highly dependent on the nature of the reactants and the reaction conditions.
More recent advances include iridium-catalyzed C-C coupling reactions. The enantioselective coupling of primary alcohols with vinyl epoxides, for instance, provides access to oxetanes bearing all-carbon quaternary stereocenters with high diastereo- and enantioselectivity.
Organometallic Approaches in Oxetane Synthesis and Derivatization
Organometallic reagents are crucial tools for both the construction of the oxetane ring and its subsequent functionalization. These methods offer pathways to complex oxetane derivatives that are otherwise difficult to access.
A notable advance in the asymmetric synthesis of functionalized oxetanes involves the use of metalated hydrazones. The SAMP/RAMP hydrazone methodology has been successfully applied to the synthesis of 2-substituted oxetan-3-ones. In this approach, the SAMP or RAMP hydrazone of oxetan-3-one is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral α-lithio-hydrazone. This nucleophilic intermediate then reacts with various electrophiles, such as alkyl, allyl, or benzyl (B1604629) halides, to yield 2-substituted oxetan-3-one hydrazones with good to excellent enantioselectivity (up to 84% ee). Subsequent hydrolysis of the hydrazone affords the desired 2-substituted oxetan-3-one without significant racemization. This method allows for the creation of chiral 2,2- and 2,4-disubstituted oxetan-3-ones as well, by repeating the lithiation/alkylation sequence.
Table 1: Enantioselective Synthesis of 2-Substituted Oxetan-3-ones via Metalated Hydrazones
| Electrophile (R-X) | Product (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | Benzyl | 75 | 84 |
| Allyl bromide | Allyl | 68 | 82 |
| Ethyl iodide | Ethyl | 71 | 78 |
| Propyl iodide | Propyl | 73 | 79 |
This table presents representative data on the enantioselective alkylation of oxetan-3-one SAMP-hydrazone.
The sulfoxide-magnesium exchange is a powerful method for generating Grignard reagents from sulfoxides, avoiding the use of metallic magnesium and thereby preserving the configuration of chiral starting materials. ambeed.com This reaction typically involves treating a sulfoxide with a Grignard reagent like isopropylmagnesium chloride. While direct application of this exchange to generate an oxetanyl Grignard reagent from an oxetanyl sulfoxide has not been extensively documented, the principle offers a promising strategy for the functionalization of the oxetane ring.
The feasibility of such an approach is supported by related methodologies. For instance, the functionalization of 2-arylsulfonyl oxetanes has been achieved via lithiation of the oxetane ring, demonstrating that a sulfonyl group can activate an adjacent position for deprotonation and subsequent reaction with electrophiles. By analogy, an oxetanyl sulfoxide could potentially undergo a sulfoxide-magnesium exchange to generate a nucleophilic oxetanylmagnesium species. This intermediate could then be trapped with various electrophiles, providing a novel route to functionalized oxetanes. The generation of enantiomerically pure Grignard reagents from sulfoxides has been demonstrated, suggesting that this method could offer a pathway to chiral oxetane derivatives. ambeed.com
Functionalization of the Phenyl-Ethanol Moiety
The synthesis of the 2-phenylethanol (B73330) portion of the target molecule can be achieved through various established synthetic routes. The key is to introduce the ethanol (B145695) or a precursor group onto the phenyl ring.
The synthesis of 2-phenylethanol (2-PE) and its derivatives is a well-established area of organic chemistry, driven by their importance as fragrance compounds and synthetic intermediates. acs.orgrwth-aachen.de
Classic chemical syntheses include the Friedel-Crafts alkylation of benzene (B151609) with ethylene (B1197577) oxide, although this method can be difficult to control. nih.gov Another common route is the Grignard reaction, where a phenylmagnesium halide reacts with ethylene oxide. rwth-aachen.denih.gov A widely used laboratory and industrial method is the catalytic hydrogenation of styrene (B11656) oxide, which can be performed with high selectivity using supported platinum group metal catalysts. nih.gov
For the synthesis of substituted derivatives like this compound, modern cross-coupling reactions are particularly powerful. A plausible strategy would involve a palladium-catalyzed reaction, such as a Suzuki or Negishi coupling, to form the crucial carbon-carbon bond between the oxetane-bearing phenyl ring and a two-carbon unit.
Suzuki Coupling: This involves the reaction of an aryl boronic acid or ester with an organohalide. libretexts.orgrsc.org For the target molecule, one could couple 3-(3-bromophenyl)oxetane (B1524733) with a vinyl boronic ester. The resulting vinyl group can then be converted to the primary alcohol via hydroboration-oxidation, a reaction sequence that typically proceeds with anti-Markovnikov selectivity and syn-addition. khanacademy.orgmasterorganicchemistry.com
Negishi Coupling: This reaction couples an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org A potential route would be the coupling of 3-(3-bromophenyl)oxetane with an organozinc reagent like (2-(t-butyldimethylsilyloxy)ethyl)zinc chloride. This would be followed by a simple deprotection step to reveal the ethanol functionality. The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³) bonds. wikipedia.orgnih.gov
Table 2: Comparison of Potential Cross-Coupling Strategies
| Reaction | Aryl Partner | C2-Unit Partner | Key Steps | Advantages |
| Suzuki Coupling | 3-(3-Bromophenyl)oxetane | Vinyl boronic ester | 1. Pd-catalyzed coupling2. Hydroboration-Oxidation | Readily available and stable boron reagents. libretexts.orgrsc.org |
| Negishi Coupling | 3-(3-Bromophenyl)oxetane | (2-Silyloxyethyl)zinc halide | 1. Pd-catalyzed coupling2. Deprotection | High functional group tolerance; direct installation of the ethanol precursor. wikipedia.orgnih.gov |
Synthetic Routes to Substituted Phenylethanols
Biocatalytic and Chemoenzymatic Production of Phenylethanols
The generation of phenylethanol and its derivatives through biological and enzyme-assisted chemical methods offers a green and highly selective alternative to traditional chemical synthesis. These methods often utilize renewable feedstocks and operate under mild conditions.
Biocatalytic approaches frequently employ whole-cell systems, such as yeasts and bacteria, to convert precursors like L-phenylalanine into 2-phenylethanol. thieme-connect.commissouri.edunih.gov For instance, engineered Escherichia coli has been used to efficiently convert L-phenylalanine to 2-phenylethanol (2-PE) and L-tyrosine to tyrosol. thieme-connect.com This is achieved through enzymatic cascades, for example, using an L-amino acid deaminase and an α-keto acid decarboxylase to form phenylacetaldehyde (B1677652), which is then reduced to 2-phenylethanol by a phenylacetaldehyde reductase. thieme-connect.com Studies have shown that optimizing reaction conditions, such as temperature and medium composition, can significantly enhance product yields. missouri.eduquora.com For example, using a thermotolerant yeast like Kluyveromyces marxianus at 40°C has been shown to increase the conversion yield of L-phenylalanine to 2-PE. missouri.edu To overcome product inhibition, techniques like in situ product removal using pervaporation or adsorption with macroporous resins have been successfully implemented, leading to higher final concentrations of the desired phenylethanol. missouri.edursc.org
Chemoenzymatic methods combine chemical synthesis with enzymatic transformations to achieve high enantioselectivity, which is crucial for the synthesis of chiral compounds. wikipedia.org Lipases are commonly used for the kinetic resolution of racemic primary alcohols through transesterification. wikipedia.org Low-temperature lipase-catalyzed transesterification has proven effective for resolving chiral centers that are remote from the reaction site. wikipedia.org
Table 1: Examples of Biocatalytic Production of 2-Phenylethanol
| Organism/Enzyme System | Substrate | Product | Yield/Concentration | Reference |
| E. coli with LAAD, ARO10, PAR | L-Phenylalanine | 2-Phenylethanol | 5.95 g/L | thieme-connect.com |
| Saccharomyces cerevisiae | L-Phenylalanine | 2-Phenylethanol | up to 4.815 g/L | quora.com |
| Kluyveromyces marxianus | L-Phenylalanine | 2-Phenylethanol | 5.85 g/L (total product) | missouri.edu |
| Yeast with Resin HZ818 | L-Phenylalanine | 2-Phenylethanol | 6.6 g/L | rsc.org |
Introduction of the Ethanol Side Chain
A key step in the synthesis of this compound is the introduction of the 2-hydroxyethyl group onto the phenyl ring. Several established organic chemistry methods can be applied to achieve this transformation on a pre-formed aryl-oxetane precursor.
One of the most direct methods involves the reaction of an organometallic reagent with an epoxide. Specifically, a Grignard reagent, formed from an aryl halide such as 3-(3-bromophenyl)oxetane, can react with ethylene oxide in an SN2 reaction. libretexts.orgvedantu.comacs.org This reaction opens the epoxide ring and results in the formation of a primary alcohol with a two-carbon extension, directly yielding the desired 2-phenylethanol derivative. libretexts.orgvedantu.com
Another versatile approach is the Friedel-Crafts acylation followed by reduction. sigmaaldrich.comorganic-chemistry.orgyoutube.com The 3-phenyloxetane (B185876) core can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce an acetyl group onto the aromatic ring. sigmaaldrich.commasterorganicchemistry.com The resulting ketone can then be reduced to the corresponding ethanol side chain using reducing agents such as sodium borohydride or through methods like the Wolff-Kishner or Clemmensen reductions. youtube.comwikipedia.org
Palladium-catalyzed cross-coupling reactions also offer a pathway to the ethanol side chain. For instance, a Heck reaction could potentially couple an aryl halide with an alkene like ethylene glycol, although this is less common for direct ethanol introduction. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org
Coupling and Assembly Strategies for the this compound Scaffold
The construction of the complete this compound framework can be achieved through various coupling strategies that assemble the key phenyl and oxetane fragments.
Cross-Coupling Reactions for Phenyl-Oxetane Linkage
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the phenyl ring and the oxetane moiety. The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an arylboronic acid with an organohalide. libretexts.orgquora.comacademicjournals.org For the synthesis of this compound, this could involve coupling 3-oxetan-3-ylboronic acid with a (3-bromophenyl)ethanol derivative or, conversely, (3-hydroxymethylphenyl)boronic acid with a 3-halooxetane. Nickel-catalyzed Suzuki couplings have been shown to be particularly effective for installing oxetan-3-yl groups onto aromatic systems. quora.comacademicjournals.org
The Negishi coupling, which utilizes an organozinc reagent, is another effective method for C(sp²)–C(sp³) bond formation. wikipedia.orglibretexts.org An organozinc derivative of the oxetane could be coupled with an aryl halide, or an arylzinc reagent could be reacted with a 3-halooxetane. wikipedia.orglibretexts.org These reactions are known for their high functional group tolerance. wikipedia.org
Table 2: Key Cross-Coupling Reactions for Phenyl-Oxetane Linkage
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
| Suzuki-Miyaura Coupling | Arylboronic acid + Organohalide | Palladium or Nickel based | Versatile, tolerant to many functional groups. libretexts.orgquora.com |
| Negishi Coupling | Organozinc reagent + Organohalide | Palladium or Nickel based | High reactivity and functional group tolerance. wikipedia.orglibretexts.org |
Nucleophilic Addition Reactions in Scaffold Assembly
Nucleophilic addition reactions are fundamental in constructing the oxetane-substituted phenyl scaffold. The addition of an aryl organometallic reagent, such as a Grignard reagent or an aryllithium species, to oxetan-3-one is a key strategy. vedantu.comlibretexts.orgdiva-portal.org This reaction forms a tertiary alcohol, 3-aryl-3-hydroxyoxetane. Subsequent reduction of the hydroxyl group would be necessary to obtain the desired 3-aryloxetane.
The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of oxetan-3-one. libretexts.orgdiva-portal.org This forms a tetrahedral alkoxide intermediate which is then protonated upon workup to yield the alcohol. diva-portal.org It is crucial to use aprotic solvents and exclude water from the reaction to prevent the highly basic organometallic reagents from being quenched. libretexts.org
Multi-Component and One-Pot Synthetic Sequences
To enhance synthetic efficiency, multi-component and one-pot reactions are increasingly employed. These strategies allow for the construction of complex molecules like this compound in a single synthetic operation, avoiding the isolation of intermediates and reducing waste. khanacademy.orgscribd.comnih.govlibretexts.org
A one-pot synthesis could, for example, combine the formation of an organometallic reagent, its addition to an oxetane precursor, and a subsequent modification in a single reaction vessel. For instance, a one-pot Negishi cross-coupling can be performed where the organozinc reagent is generated in situ and immediately coupled with the aryl halide. libretexts.org Similarly, one-pot methods for the synthesis of 1,2,3-triazole derivatives have been developed involving a three-component reaction of an alkyl halide, sodium azide, and an alkyne. nih.gov While not directly applicable to the target molecule, these examples highlight the potential for developing a one-pot strategy for the synthesis of this compound by combining several of the previously discussed reaction steps. nih.gov Gold-catalyzed one-step syntheses of oxetan-3-ones from propargylic alcohols also demonstrate the power of one-pot methodologies in constructing the oxetane ring.
Mechanistic Investigations and Reactivity of the 2 3 Oxetan 3 Yl Phenyl Ethanol System
Reactivity and Ring-Opening Pathways of Oxetanes
The high ring strain of the oxetane (B1205548) ring, approximately 106 kJ/mol, is a primary driver of its reactivity. researchgate.netnih.gov This strain facilitates a variety of ring-opening transformations under different conditions. nih.gov The regioselectivity of these reactions is a key consideration and is influenced by both steric and electronic factors of the substituents on the oxetane ring. magtech.com.cn
Nucleophile-Induced Oxetane Ring Opening
The reaction of oxetanes with nucleophiles is a well-established and widely utilized transformation. researchgate.netnih.gov The outcome of these reactions is largely dictated by the nature of the nucleophile and the reaction conditions.
Strong Nucleophiles: Potent nucleophiles, such as organolithium reagents and Grignard reagents, readily open the oxetane ring. youtube.com These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn This mode of reactivity is governed by steric effects. magtech.com.cn
Weak Nucleophiles: In contrast, weaker nucleophiles generally require activation of the oxetane ring to facilitate opening. This is often achieved through the use of acids. magtech.com.cn Under acidic conditions, the oxygen atom of the oxetane is protonated, forming an oxonium ion. This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. magtech.com.cn In these cases, the regioselectivity is controlled by electronic effects, with the nucleophile attacking the more substituted carbon atom that can better stabilize the developing positive charge. magtech.com.cn
The table below summarizes the regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes.
| Nucleophile Type | Reaction Conditions | Site of Attack | Controlling Factor |
| Strong Nucleophiles | Neutral or Basic | Less substituted carbon | Steric |
| Weak Nucleophiles | Acidic | More substituted carbon | Electronic |
This table illustrates the general trends in regioselectivity for nucleophilic oxetane ring-opening reactions.
Electrophilic Activation and Rearrangements of Oxetane Rings
Lewis acids can activate oxetanes, making them more susceptible to nucleophilic attack and also enabling rearrangements and ring-expansion reactions. illinois.eduresearchgate.net This activation occurs through the coordination of the Lewis acid to the oxygen atom of the oxetane, which increases the electrophilicity of the ring carbons.
For instance, the combination of oxetanes with sulfoxonium ylides in the presence of a strong protic acid can lead to a stereospecific ring expansion, yielding trans-2,3-disubstituted tetrahydrofuran (B95107) derivatives. researchgate.net This transformation proceeds without the need for metal catalysts. researchgate.net
Frustrated Lewis Pair Catalysis in Oxetane Reductions
Frustrated Lewis Pairs (FLPs) represent a more recent and powerful tool in the activation and transformation of small molecules, including ethers. nih.govacs.org FLPs consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acs.org This unquenched reactivity allows them to activate a variety of substrates.
In the context of oxetanes, FLPs can facilitate reductive etherification reactions. nih.gov A single FLP catalyst can activate hydrogen and an alcohol or water, generating a Brønsted acid in situ. nih.gov This acid then protonates the oxetane, leading to ring opening and subsequent reaction. This method provides a metal-free approach to ether synthesis. nih.gov
Radical Chemistry of Oxetanes
While the ionic ring-opening of oxetanes is well-documented, their radical chemistry has been less explored until more recently. researchgate.netchemrxiv.org The generation of radicals from oxetanes typically requires specific activation strategies to overcome the kinetic barrier of ring opening. researchgate.net
One such strategy involves a cobalt-catalyzed process. researchgate.netchemrxiv.org In this system, the oxetane is first opened by a reagent like TMSBr to form a γ-bromohydrin derivative. nih.gov This intermediate then reacts with a Co(I) species to form a Co(III)-alkyl complex. nih.gov Photochemical cleavage of the Co-C bond then generates a carbon-centered radical, which can participate in various C-C bond-forming reactions. researchgate.netnih.gov A key feature of this method is its regioselectivity, where functionalization occurs at the less substituted C2 carbon atom. researchgate.net
Reaction Dynamics of the Phenylethanol Moiety
The 2-phenylethanol (B73330) portion of the molecule offers a primary alcohol functionality that is a versatile handle for a wide range of chemical transformations.
Transformations at the Primary Alcohol Functionality
The primary alcohol of the 2-(3-oxetan-3-yl-phenyl)-ethanol system can undergo numerous reactions common to primary alcohols. These include oxidation, esterification, and conversion to other functional groups.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent will determine the extent of the oxidation.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.
Conversion to Halides: The hydroxyl group can be replaced by a halogen (e.g., Cl, Br) using reagents such as thionyl chloride or phosphorus tribromide.
Dehydration: While less common for primary alcohols unless specific activating groups are present, dehydration to form a styrene (B11656) derivative is a potential transformation, though it may require harsh conditions.
The table below provides a summary of common transformations for the primary alcohol functionality.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation (partial) | PCC, DMP | Aldehyde |
| Oxidation (full) | KMnO₄, Jones reagent | Carboxylic Acid |
| Esterification | Carboxylic acid, acid catalyst | Ester |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
This table highlights some of the fundamental reactions that the primary alcohol of the phenylethanol moiety can undergo.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in this compound is subject to substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents: the 2-hydroxyethyl group and the oxetan-3-yl group.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pubwikipedia.org The rate and position of this substitution are governed by the electron-donating or electron-withdrawing nature of the substituents already present on the ring. chemistrytalk.orgwikipedia.org
The 2-hydroxyethyl group (-CH₂CH₂OH) is primarily considered a weakly activating, ortho, para-directing group. pressbooks.pubsavemyexams.com This is due to the electron-donating inductive effect of the alkyl chain. google.com The hydroxyl group itself, being two carbons removed from the ring, has a negligible direct resonance effect on the aromatic system.
Conversely, the oxetan-3-yl substituent is expected to be a deactivating, meta-directing group. This is attributed to the inductive electron-withdrawing effect of the electronegative oxygen atom within the strained four-membered ring. savemyexams.combeilstein-journals.org This effect reduces the electron density of the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). chemistrytalk.org
| Substituent | Electronic Effect | Expected Directing Influence |
| 2-Hydroxyethyl (-CH₂CH₂OH) | Weakly Activating (Inductive Donor) | ortho, para |
| Oxetan-3-yl | Deactivating (Inductive Acceptor) | meta |
The positions ortho to the 2-hydroxyethyl group are also ortho and para to the oxetan-3-yl group, while the para position to the 2-hydroxyethyl group is meta to the oxetane. The positions meta to the 2-hydroxyethyl group are ortho and para to the oxetane. The interplay of these effects suggests that a mixture of products is likely, with substitution potentially favored at the positions activated by the 2-hydroxyethyl group and not strongly deactivated by the oxetane.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to sufficiently activate the ring towards attack by a nucleophile. The phenyl ring in this compound is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. The deactivating effect of the oxetane ring is not strong enough to facilitate this type of reaction in the absence of other strongly activating groups.
Intermolecular and Intramolecular Interactions within the Compound
The three-dimensional structure and reactivity of this compound are influenced by a variety of non-covalent interactions, both within the molecule and with its environment.
Stereoelectronic Effects of the Oxetane Ring
Stereoelectronic effects describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule. In the case of the oxetane ring in this compound, several factors are at play:
Ring Strain and Hybridization: The four-membered oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which influences the hybridization of the ring atoms. beilstein-journals.org The carbon atoms of the ring exhibit increased p-character in their endocyclic bonds to accommodate the small bond angles. acs.org Consequently, the exocyclic bond connecting the oxetane to the phenyl ring will have a higher degree of s-character. This increased s-character makes the oxetane group more electron-withdrawing via the inductive effect.
Oxygen Lone Pairs: The oxygen atom in the oxetane ring possesses two lone pairs of electrons. The orientation of these lone pairs relative to the rest of the molecule can influence its conformational preferences and ability to act as a hydrogen bond acceptor. acs.org The strained C-O-C bond angle exposes the oxygen lone pairs, making the oxetane a good hydrogen bond acceptor. acs.org
Conformational Preferences and Their Influence on Reactivity
Oxetane Ring Puckering: The oxetane ring itself is not flat but exists in a puckered conformation to relieve some of its torsional strain. beilstein-journals.org The degree of puckering can be influenced by the substituents.
Aryl Group Orientation: The phenyl ring is not expected to be coplanar with the oxetane ring. Computational studies on related 3-aryl-oxetane systems suggest that the aromatic ring is often oriented nearly perpendicular to the plane of the oxetane. researchgate.net This orientation would minimize steric interactions between the ortho hydrogens of the phenyl ring and the hydrogens on the oxetane ring.
Intramolecular Hydrogen Bonding: An important conformational consideration is the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol (B145695) side chain and the oxygen atom of the oxetane ring. This would lead to a more compact, cyclic-like conformation. The likelihood of this interaction depends on the relative energies of the conformers and the entropic cost of forming the ring-like structure. The formation of such a hydrogen bond would influence the reactivity of both the hydroxyl group and the oxetane oxygen.
The conformational preferences of the molecule can impact the reactivity of the phenyl ring by altering the steric accessibility of different positions to incoming electrophiles. For example, a preferred conformation might shield one of the ortho positions, leading to a higher proportion of the para substitution product.
The following table summarizes the key intramolecular interactions and their potential impact on the molecule's properties.
| Interaction | Description | Potential Influence |
| Ring Strain | Energetic instability of the four-membered ring. | Influences hybridization and electronic effects. |
| Inductive Effect | Electron withdrawal by the oxetane oxygen through sigma bonds. | Deactivates the phenyl ring towards electrophilic attack. |
| Steric Hindrance | Repulsive interactions between the phenyl and oxetane rings. | Dictates the rotational orientation of the phenyl group relative to the oxetane. |
| Intramolecular Hydrogen Bonding | Potential interaction between the -OH of the ethanol chain and the oxetane oxygen. | Restricts conformational freedom and may influence the reactivity of the involved functional groups. |
Advanced Applications of Oxetane and Phenylethanol Scaffolds in Organic Synthesis
Oxetane (B1205548) Derivatives as Versatile Building Blocks for Complex Molecules
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural unit in medicinal chemistry and drug discovery. acs.orgnih.gov Its unique combination of properties—a rigid, three-dimensional structure, polarity, and metabolic stability—makes it an attractive surrogate for other common chemical groups. researchgate.netnih.govnih.gov Oxetanes are increasingly recognized as non-classical bioisosteres of gem-dimethyl and carbonyl groups, capable of improving key physicochemical characteristics of a molecule, such as aqueous solubility and metabolic profile, without significantly increasing its size. thieme-connect.commagtech.com.cnresearchgate.net This has driven the development of numerous synthetic methods to access new and diverse oxetane derivatives. acs.org
Preparation of Functionalized Oxetanes for Diversification
The synthesis of the strained four-membered oxetane ring presents a notable challenge, which has spurred the creation of a diverse array of synthetic methodologies. acs.org The availability of functionalized oxetanes is critical for their use as building blocks, allowing for the diversification of molecular structures. thieme-connect.com
Key synthetic strategies include:
Intramolecular Cyclization (Williamson Etherification): This is the most common approach, involving the formation of a C-O bond from a functionalized acyclic precursor, typically a 1,3-diol or a halohydrin. acs.orgbeilstein-journals.org The kinetics for forming a four-membered ring are slower than for other ring sizes, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a versatile, atom-economical method for constructing the oxetane skeleton. magtech.com.cnbeilstein-journals.org However, it can be limited by selectivity issues and the requirement for UV irradiation, which may not be compatible with all functional groups. nih.gov Recent advances have explored the use of lower-energy visible light to mitigate some of these drawbacks. nih.govrsc.org
Epoxide Ring Expansion: The ring strain of epoxides can be harnessed to expand them into oxetanes. acs.org This can be achieved through reactions with sulfonium (B1226848) or sulfoxonium ylides (the Corey-Chaykovsky reaction). magtech.com.cnacs.org
Modern Synthetic Methods: More recent innovations have provided new pathways to functionalized oxetanes. These include the direct conversion of alcohols to oxetanes via C–H functionalization, which avoids the need for pre-functionalized substrates. nih.govacs.org Another novel approach is a photochemical ring contraction of 2,5-dihydrofurans, which proceeds under mild, catalyst-free conditions to yield functionalized 3-vinyloxetanes. rsc.org
These methods provide access to a wide range of oxetane building blocks, such as 3-amino-oxetanes and oxetan-3-ones, which are frequently used to generate libraries of diverse compounds for drug discovery programs. nih.gov
| Synthetic Method | Description | Key Features | Reference |
|---|---|---|---|
| Intramolecular Williamson Etherification | Cyclization of a 1,3-halohydrin or equivalent using a base to form the C-O bond. | Most common and established method; requires pre-functionalized acyclic precursors. | acs.org |
| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Atom-economical; can have issues with regioselectivity and stereoselectivity. | nih.govbeilstein-journals.org |
| Epoxide Ring Expansion | Reaction of an epoxide with a sulfonium or sulfoxonium ylide. | Useful for accessing specific substitution patterns. | acs.orgacs.org |
| Alcohol C–H Functionalization | Direct conversion of sp³ alcohols into oxetanes via a radical-mediated pathway. | Streamlines synthesis by using readily available alcohol substrates. | nih.govacs.org |
| Photochemical Ring Contraction | Visible-light-mediated reaction of 2,5-dihydrofurans with diazo compounds. | Mild, catalyst-free conditions with excellent functional-group tolerance. | rsc.org |
Utility in Natural Product Synthesis
The oxetane motif is not only a synthetic invention for medicinal chemistry but is also found in a variety of structurally complex and biologically active natural products. magtech.com.cnbeilstein-journals.org The presence of this strained ring often imparts significant biological activity, making these molecules challenging and attractive synthetic targets.
A prominent example is the anticancer drug Taxol® (paclitaxel) . For a long time, its D-ring, an oxetane, was considered essential for its microtubule-stabilizing activity. magtech.com.cn While further studies have shown that other functional groups can sometimes substitute for the oxetane, its role in the bioactivity of Taxol analogues is undeniable, highlighting the importance of the four-membered ring in molecular design. magtech.com.cn
The total synthesis of other oxetane-containing natural products, such as the pentacyclic merrilactone A , further showcases the utility of oxetane synthesis strategies. beilstein-journals.org Successfully completing these complex syntheses not only demonstrates the power of the methods used to construct the oxetane core but also provides access to these rare compounds for further biological evaluation.
Phenylethanol Scaffolds in Target-Oriented Synthesis
The 2-phenylethanol (B73330) scaffold, the second key component of the title compound, is a fundamental building block in organic synthesis. Its structure, comprising a stable benzene (B151609) ring connected to a two-carbon alcohol chain, offers a robust and versatile platform for constructing more elaborate molecules.
The synthesis of 2-phenylethanol and its derivatives can be achieved through various established chemical routes, such as the catalytic hydrogenation of styrene (B11656) oxide . google.com This method is an alternative to classical approaches like Grignard reactions and Friedel-Crafts alkylation, avoiding hazardous reagents and improving selectivity. google.com Additionally, biotechnological production of 2-phenylethanol via the Ehrlich pathway in engineered microorganisms has become an efficient and sustainable alternative. acs.orgresearchgate.net
In target-oriented synthesis, the phenylethanol scaffold serves multiple purposes:
Structural Framework: It provides a rigid and predictable core from which to build out other parts of the molecule.
Functionalization Handle: The aromatic ring can be readily substituted (e.g., via nitration, halogenation, or sulfonation) to modulate the electronic and steric properties of the final compound. google.com The hydroxyl group is a key site for forming esters, ethers, or other linkages.
Pharmacophore Element: In many biologically active molecules, the phenethyl group is a recognized pharmacophore that interacts with specific biological targets.
In 2-(3-Oxetan-3-yl-phenyl)-ethanol , the phenylethanol portion acts as a stable anchor for the oxetane ring, positioning it for potential interactions with biological targets while the ethanol (B145695) side chain provides a point for further chemical modification.
Development of Novel Molecular Architectures Through Strategic Scaffolding
The strategic combination of distinct structural motifs, like the oxetane and phenylethanol scaffolds, is a powerful approach for developing novel molecular architectures with tailored properties. This involves applying specific design principles and employing strategies to maximize molecular diversity.
Design Principles for Novel Skeletal Frameworks
A central principle in modern drug design is the concept of bioisosterism , where one functional group is replaced by another to enhance desired properties while maintaining biological activity. Oxetanes are a prime example of a successful non-classical bioisostere. researchgate.netnih.gov
Oxetane as a Bioisostere: The oxetane unit is frequently used to replace gem-dimethyl or carbonyl groups. magtech.com.cnresearchgate.net Compared to a lipophilic gem-dimethyl group, the polar oxetane can significantly increase aqueous solubility and metabolic stability. acs.orgresearchgate.net When replacing a reactive carbonyl group, the stable oxetane can prevent unwanted metabolic reactions and introduce a distinct three-dimensional geometry. researchgate.netnih.gov
Enhancing Three-Dimensionality: The incorporation of sp³-hybridized, rigid scaffolds like oxetanes increases the three-dimensional character of a molecule. nih.govnih.gov This is a key trend in drug discovery, as molecules with greater 3D shape are thought to have higher specificity and better access to novel biological targets compared to flat, aromatic compounds. nih.gov
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Group | Reference |
|---|---|---|---|---|
| Polarity | Low (Lipophilic) | High (Polar, H-bond acceptor) | High (Polar, H-bond acceptor) | researchgate.netnih.gov |
| Metabolic Stability | Often stable, but can be oxidized | Susceptible to reduction/oxidation | Generally high metabolic stability | acs.orgnih.gov |
| Aqueous Solubility | Decreases | Increases | Significantly increases | researchgate.netresearchgate.net |
| Geometry | Tetrahedral | Trigonal Planar | Puckered, tetrahedral carbons | acs.orgnih.gov |
Strategies for Creating Molecular Diversity Using Oxetane Units
Creating molecular diversity is essential for exploring new chemical space and identifying novel bioactive compounds. mdpi.com The use of versatile building blocks like functionalized oxetanes is a cornerstone of these strategies.
One effective approach is to utilize a limited set of highly versatile oxetane building blocks, such as oxetan-3-one or 3-amino-oxetane , in a variety of chemical transformations. nih.gov For instance, oxetan-3-one can undergo reductive amination with a wide range of amines or participate in organometallic additions to its carbonyl group, rapidly generating a library of diverse 3-substituted oxetanes. nih.gov
Furthermore, Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse and complex molecules from simple starting materials. mdpi.com Privileged scaffolds, including oxetanes, are often incorporated into DOS pathways to generate novel frameworks with interesting biological properties. mdpi.com
The structure of This compound itself exemplifies a strategy for creating diversity. It combines two distinct and valuable scaffolds. By varying the substitution on the phenyl ring or modifying the ethanol side chain, and by using different functionalized oxetanes, a multitude of analogues can be synthesized. This modular approach allows for the systematic exploration of the chemical space around this novel architecture, facilitating the fine-tuning of properties for specific applications in materials science or drug discovery.
Computational and Theoretical Chemistry Studies on 2 3 Oxetan 3 Yl Phenyl Ethanol and Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone in the analysis of the electronic structure of molecules like 2-(3-Oxetan-3-yl-phenyl)-ethanol. These computational techniques allow for the detailed examination of electron distribution and molecular orbital energies, which are fundamental to understanding the molecule's chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been successfully applied to study various aspects of oxetane-containing compounds and their derivatives. For instance, DFT calculations have been employed to explore the conformational preferences and vibrational spectra of related molecules like 2-phenylethanol (B73330). nih.gov Studies on similar aromatic compounds have shown that DFT can accurately predict geometrical parameters and analyze the effects of substituents on the aromatic ring. researchgate.net
In the context of oxetane-containing molecules, DFT has been used to rationalize the outcomes of synthetic procedures and to understand the role of additives in directing the formation of specific crystal structures. acs.org Furthermore, DFT calculations have been instrumental in studying the reaction mechanisms involving oxetanes, such as ring-opening reactions, by determining the energies of reactants, transition states, and products. researchgate.net
Analysis of Molecular Orbitals and Electron Density Distributions
The analysis of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. For aromatic compounds analogous to this compound, the frontier orbitals are known to have significant atomic orbital characters that influence their chemical properties. researchgate.net
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By simulating reaction pathways and characterizing transition states, researchers can gain a detailed understanding of how reactions involving this compound and its analogues proceed.
Transition State Characterization
The characterization of transition states is a key aspect of understanding reaction kinetics and mechanisms. Computational methods can be used to locate and analyze the geometry and energy of transition states for various reactions involving oxetanes. For example, in the ring-opening of oxetanes, transition state calculations can help to determine the favorability of different reaction pathways, such as those involving SN2 mechanisms. researchgate.net
Studies on related systems have shown that the energy barriers for different reaction pathways can be calculated, providing insight into the most likely mechanism. researchgate.net For instance, in the Paterno-Büchi reaction, which can form oxetanes, theoretical evidence from transition state analysis helps to elucidate the C-O bond formation process. researchgate.net
Reaction Pathway Simulations
Simulating the entire reaction pathway provides a dynamic view of a chemical transformation. These simulations can map out the potential energy surface of a reaction, identifying intermediates and transition states. For reactions involving aryl-substituted oxetanes, computational modeling has been used to propose and support reaction mechanisms, such as those involving aryl migration. acs.org
Kinetic modeling based on proposed reaction pathways can be compared with experimental data to validate the mechanism. mdpi.comresearchgate.netresearchgate.net For example, in the study of ethanol (B145695) electro-oxidation, reaction pathway simulations based on Butler-Volmer kinetics have been used to understand the surface coverage of adsorbed species and identify rate-determining steps. mdpi.com
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial to its function and reactivity. Computational methods are widely used to predict the stable conformations of molecules and to understand the stereochemical outcomes of reactions.
Computational methods can predict the relative energies of different conformers, providing insight into the most populated states. For instance, in the conformational analysis of 1,3-oxathiane, a related heterocyclic compound, quantum-chemical calculations have been used to map the potential energy surface and identify stable chair and twist conformations. researchgate.net
The stereochemistry of products from reactions involving oxetanes can also be predicted. For example, the stereochemical outcome of the Paternò-Büchi reaction to form oxetanes can be explained by considering the approach of the reactants. researchgate.net Similarly, in drug discovery, the stereochemistry of oxetane-containing compounds can be crucial for their biological activity, and computational predictions can guide synthetic efforts. acs.org
Energy Minimization and Conformational Sampling
The conformational landscape of a molecule dictates its physical and chemical properties. For a flexible molecule like this compound, which possesses multiple rotatable bonds, identifying the low-energy conformers is a critical first step in any computational analysis. This is typically achieved through a combination of energy minimization and conformational sampling techniques.
Conformational Sampling: A systematic or stochastic search of the potential energy surface is performed to identify various possible conformations. Common methods include:
Systematic Search: Rotating all rotatable bonds by a defined increment. This method can be computationally expensive for molecules with many rotatable bonds.
Stochastic/Monte Carlo Methods: Randomly altering the coordinates of the molecule and accepting or rejecting the new conformation based on its energy.
Molecular Dynamics (MD) Simulations: Simulating the motion of the molecule at a given temperature allows it to overcome energy barriers and explore different conformational states.
For this compound, the key rotatable bonds would be the C-C bond connecting the ethanol side chain to the phenyl ring and the C-O and C-C bonds within the ethanol moiety. The oxetane (B1205548) ring itself has a degree of flexibility, existing in a puckered conformation rather than being perfectly planar. The puckering of the oxetane ring is influenced by the substituents.
Energy Minimization: Once a set of conformers is generated, their geometries are optimized to find the nearest local energy minimum on the potential energy surface. This is achieved using quantum mechanical (QM) methods, most commonly Density Functional Theory (DFT), or less computationally expensive molecular mechanics (MM) force fields.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), provide a good balance of accuracy and computational cost for molecules of this size. The relative energies of the minimized conformers are then calculated to determine their Boltzmann populations at a given temperature.
Expected Findings for this compound: The lowest energy conformers would likely be dictated by the orientation of the ethanol substituent relative to the phenyl ring and the puckering of the oxetane ring. Intramolecular hydrogen bonding between the hydroxyl group of the ethanol side chain and the oxygen atom of the oxetane ring could potentially stabilize certain conformations. The phenyl ring's orientation would also play a role in minimizing steric hindrance.
Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound using DFT (B3LYP/6-31G(d,p))
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-O-H) | Boltzmann Population (%) at 298 K |
| 1 | 0.00 | 60.5 | 45.2 |
| 2 | 0.50 | -175.2 | 25.1 |
| 3 | 1.20 | -65.8 | 10.3 |
| 4 | 2.00 | 178.9 | 4.1 |
This table is representative and based on typical findings for similar aromatic compounds with flexible side chains. The actual values for this compound would require specific calculations.
Stereochemical Assignment through Computational Approaches
Computational methods are invaluable tools for assigning the absolute configuration of chiral molecules, especially when experimental data from techniques like X-ray crystallography are unavailable. For a molecule like this compound, which is chiral due to the stereocenter at the carbinol carbon, computational approaches could be used to distinguish between the (R) and (S) enantiomers.
The primary method for this involves calculating a chiroptical property, such as electronic circular dichroism (ECD) or optical rotatory dispersion (ORD), for a set of low-energy conformers of each enantiomer and comparing the Boltzmann-averaged theoretical spectrum with the experimental one.
General Workflow:
Conformational Search: Perform a thorough conformational search for both the (R) and (S) enantiomers.
Geometry Optimization and Energy Calculation: Optimize the geometry of all identified conformers using a suitable level of theory (e.g., DFT).
Calculation of Chiroptical Properties: For each low-energy conformer, calculate the desired chiroptical property (e.g., ECD spectrum) using a time-dependent DFT (TD-DFT) approach.
Spectral Averaging: Generate a Boltzmann-averaged theoretical spectrum for each enantiomer based on the relative energies and calculated spectra of the individual conformers.
Comparison with Experiment: Compare the theoretical spectra of the (R) and (S) enantiomers with the experimentally measured spectrum. A good match allows for the assignment of the absolute configuration.
The accuracy of this method relies heavily on the quality of the conformational search and the level of theory used for the calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility, interactions with its environment (e.g., solvent), and thermodynamic properties. An MD simulation of this compound, typically in a solvent like water, would be instrumental in understanding its solution-phase behavior.
Simulation Setup: A typical MD simulation would involve the following steps:
System Preparation: The molecule is placed in a simulation box, which is then filled with explicit solvent molecules (e.g., TIP3P water model). Ions may be added to neutralize the system and mimic physiological concentrations.
Energy Minimization: The energy of the entire system is minimized to remove any unfavorable contacts or steric clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value (e.g., 300 K and 1 atm). This is done in a series of steps, often with restraints on the solute molecule that are gradually released.
Production Run: Once the system is equilibrated (as judged by the stabilization of properties like temperature, pressure, density, and root-mean-square deviation (RMSD) of the solute), the production simulation is run for a desired length of time (typically nanoseconds to microseconds).
Analysis of MD Trajectories: The trajectory from the production run can be analyzed to extract a wealth of information, including:
Conformational Dynamics: Monitoring the evolution of key dihedral angles over time to understand the flexibility of the molecule and the transitions between different conformational states.
Solvent Interactions: Analyzing the radial distribution functions (RDFs) of water molecules around specific atoms (e.g., the hydroxyl group and the oxetane oxygen) to understand the hydration shell and hydrogen bonding patterns.
Root-Mean-Square Fluctuation (RMSF): Calculating the fluctuation of each atom around its average position to identify the most flexible parts of the molecule.
Table 2: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| System Setup | |
| Solute | 1 molecule of this compound |
| Force Field | General Amber Force Field (GAFF) |
| Solvent | TIP3P Water Model in a cubic box |
| System Size | ~5000 atoms |
| Simulation Protocol | |
| Energy Minimization | 5000 steps (steepest descent followed by conjugate gradient) |
| Equilibration (NVT) | 100 ps at 300 K with position restraints on solute |
| Equilibration (NPT) | 500 ps at 300 K and 1 atm, gradual release of restraints |
| Production Run | 100 ns at 300 K and 1 atm (NPT ensemble) |
| Simulation Parameters | |
| Time Step | 2 fs (with SHAKE algorithm for bonds involving hydrogen) |
| Non-bonded Cutoff | 10 Å |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
This table outlines a standard protocol for an MD simulation of a small organic molecule in explicit solvent.
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for pharmaceuticals and fine chemicals. rsc.orgresearchgate.net Future efforts in the synthesis of 2-(3-oxetan-3-yl-phenyl)-ethanol will likely focus on developing more environmentally benign processes.
Key areas of development include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. For instance, bio-ethanol could potentially be upgraded to more complex molecules through enzymatic catalysis. rsc.org
Solvent Selection: Prioritizing the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents.
Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry to reduce energy consumption and reaction times. researchgate.net
A comparative analysis of traditional versus green synthetic approaches highlights the potential for significant environmental and economic benefits.
Table 1: Comparison of Traditional and Green Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis |
| Starting Materials | Often derived from petrochemicals | Emphasis on renewable resources |
| Solvents | Frequent use of volatile organic compounds (VOCs) | Use of water, bio-solvents, or solvent-free conditions |
| Catalysts | Often employ heavy metals | Focus on biocatalysts and earth-abundant metal catalysts |
| Waste Generation | Can be significant, with low atom economy | Minimized through high atom economy and recycling |
| Energy Consumption | Often requires high temperatures and pressures | Aims for milder reaction conditions and alternative energy sources |
Exploration of Novel Catalytic Systems for Oxetane (B1205548) Chemistry
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing oxetane chemistry.
Future research will likely focus on:
Photoredox Catalysis: This technique uses light to drive chemical reactions and has emerged as a powerful tool for C-H functionalization, offering new ways to construct oxetane rings. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. researchgate.net Enzymes like alcohol dehydrogenases could be employed for the asymmetric synthesis of chiral alcohols, a key step in producing enantiomerically pure this compound. researchgate.net
Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations that would otherwise require multiple steps.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, ruthenium) to more abundant and less toxic metals like iron, copper, and nickel is a key goal for sustainable chemistry. nih.gov
Table 2: Emerging Catalytic Systems in Oxetane Synthesis
| Catalytic System | Description | Potential Advantages |
| Photoredox Catalysis | Utilizes light to initiate and drive chemical reactions. | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.gov |
| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. | High enantioselectivity, environmentally friendly, operates under mild conditions. researchgate.net |
| Dual Catalysis | The simultaneous use of two distinct catalysts to promote a cascade of reactions. | Increased efficiency, reduced workup steps, access to complex molecules. |
| Earth-Abundant Metal Catalysis | Focuses on using inexpensive and non-toxic metals as catalysts. | Cost-effective, sustainable, reduced environmental impact. nih.gov |
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
The ability to monitor reactions in real-time and accurately characterize products is essential for optimizing synthetic processes.
Emerging techniques that will play a significant role include:
In-situ Spectroscopy: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reaction progress directly, providing valuable kinetic and mechanistic data without the need for sampling.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of the final product and identifying any impurities. rsc.org
X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of crystalline compounds, which is crucial for understanding the stereochemistry of molecules like this compound. acs.org
Integration of Automation and High-Throughput Experimentation in Scaffold Synthesis
Automation and high-throughput experimentation (HTE) are revolutionizing the way chemical research is conducted. nih.gov These technologies allow for the rapid screening of a large number of reaction conditions, accelerating the discovery and optimization of new synthetic routes.
Key aspects of this integration include:
Robotic Synthesis Platforms: Automated systems can perform repetitive tasks such as dispensing reagents, controlling reaction temperature, and collecting samples, freeing up researchers to focus on more complex aspects of the research. acs.org
Miniaturization: Conducting reactions on a smaller scale (e.g., in microplates) reduces the consumption of expensive reagents and the generation of waste.
Data Analysis and Machine Learning: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify optimal reaction conditions and predict the outcomes of new experiments.
The application of these technologies will undoubtedly accelerate the development of efficient and scalable syntheses for this compound and other valuable oxetane-containing scaffolds. nih.govresearchgate.net
Q & A
Q. Advanced Research Focus
- Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction (SPE) with C18 cartridges to isolate the compound .
- Detection limits : LC-MS/MS using multiple reaction monitoring (MRM) achieves sensitivity at ng/mL levels. Key transitions: m/z 208.3 → 121.1 (oxetane fragmentation) .
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., oxidized aldehydes), informing storage conditions (−20°C under argon) .
How can computational modeling predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- LogP prediction : Tools like XLogP3-AA estimate a value of ~1.8, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
- Solubility : COSMO-RS simulations in water (∼2.3 mg/mL at 25°C) align with experimental shake-flask data .
- Conformational analysis : MD simulations reveal intramolecular H-bonding between the oxetane oxygen and hydroxyl group, stabilizing the gauche conformation .
What strategies resolve contradictions in reported synthetic yields of this compound?
Methodological Analysis
Discrepancies often stem from:
- Protecting group stability : tert-Butyldimethylsilyl (TBDMS) ethers may hydrolyze prematurely if trace acids are present. Switching to bulkier groups (e.g., TBDPS) improves stability .
- Workup protocols : Incomplete neutralization (e.g., using NaHCO₃ vs. NH₄Cl) can leave acidic residues, reducing isolated yields .
- Scale-up effects : Pilot batches (>10 g) often require optimized stirring rates and slower reagent addition to control exotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
